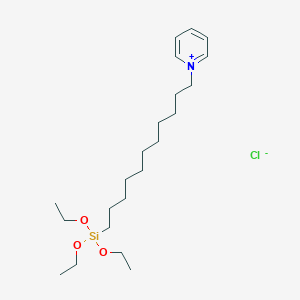
4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid
Übersicht
Beschreibung
4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid is an organic compound with the molecular formula C12H15NO4This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid typically involves the protection of the amino group of 4-aminobutyric acid with a benzyloxycarbonyl (Cbz) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of 4-aminobutyric acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Amide Bond: The protected amino acid is then reacted with acetamidoacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Protection: Large-scale protection of the amino group using benzyloxycarbonyl chloride.
Efficient Amide Bond Formation: Utilizing optimized conditions for the formation of the amide bond to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group, yielding 4-aminobutyric acid.
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to remove the protecting group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.
Major Products
Hydrolysis: Yields 4-aminobutyric acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving amino acids.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules, influencing various biochemical pathways. The benzyloxycarbonyl group serves as a protective group, allowing for selective reactions at other functional sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but lacks the acetamido group.
N-Carbobenzoxy-4-aminobutyric acid: Another name for the same compound.
Cbz-γ-aminobutyric acid: A related compound with similar protective groups.
Uniqueness
4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid is unique due to its dual functional groups, which allow for versatile applications in synthesis and research. The presence of both the benzyloxycarbonyl and acetamido groups provides additional reactivity and selectivity in chemical reactions .
Eigenschaften
IUPAC Name |
4-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c17-12(15-8-4-7-13(18)19)9-16-14(20)21-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,17)(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKVGPXONDXSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B8195038.png)
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B8195040.png)
![Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B8195045.png)

![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8195050.png)

![5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8195064.png)


